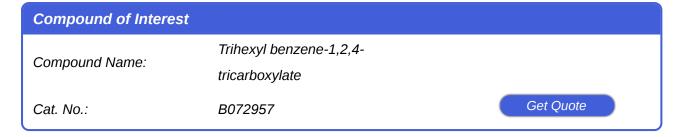


spectroscopic data interpretation for trihexyl benzene-1,2,4-tricarboxylate

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **Trihexyl Benzene-1,2,4-tricarboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trihexyl benzene-1,2,4-tricarboxylate**, a compound of interest in various industrial and research applications. The following sections detail the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra, along with relevant experimental protocols.

Molecular Structure and Properties

Trihexyl benzene-1,2,4-tricarboxylate, also known as tri-n-hexyl trimellitate, is an organic compound with the chemical formula C27H42O6.[1] Its structure consists of a benzene ring substituted with three hexyl carboxylate ester groups at positions 1, 2, and 4. This compound is often used as a plasticizer.[2]

Key Molecular Properties:

Molecular Formula: C27H42O6[1]



Molecular Weight: 462.6 g/mol [1]

• IUPAC Name: trihexyl benzene-1,2,4-tricarboxylate[1]

• CAS Number: 1528-49-0[1]

Spectroscopic Data Interpretation ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. For **trihexyl benzene-1,2,4-tricarboxylate**, the spectrum can be divided into the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 8.2 - 7.8	m	3H	Aromatic protons (H-3, H-5, H-6)
~ 4.3 - 4.1	t	6H	-O-CH2- protons of the three hexyl chains
~ 1.8 - 1.6	m	6H	-O-CH2-CH2- protons of the three hexyl chains
~ 1.4 - 1.2	m	18H	-(CH2)3- protons of the three hexyl chains
~ 0.9	t	9Н	-CH3 protons of the three hexyl chains

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:



- The aromatic region shows a complex multiplet for the three protons on the benzene ring, indicating their distinct chemical environments due to the unsymmetrical substitution pattern.
- The downfield triplet around 4.2 ppm corresponds to the six protons of the methylene groups directly attached to the electron-withdrawing carboxylate groups.
- The remaining signals in the aliphatic region correspond to the other methylene and methyl groups of the three hexyl chains.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
~ 167 - 165	C=O (Carboxylate carbons)	
~ 135 - 128	Aromatic carbons	
~ 66	-O-CH2- carbons	
~ 31	-CH2- carbons	
~ 28	-CH2- carbons	
~ 25	-CH2- carbons	
~ 22	-CH2- carbons	
~ 14	-CH3 carbons	

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:

• The signals in the downfield region (~165-167 ppm) are characteristic of the carbonyl carbons in the ester groups.



- The signals in the aromatic region (~128-135 ppm) correspond to the six carbons of the benzene ring.
- The signal around 66 ppm is assigned to the methylene carbons directly bonded to the oxygen atoms of the ester groups.
- The remaining signals in the upfield region are attributed to the other methylene and methyl carbons of the hexyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **trihexyl benzene-1,2,4-tricarboxylate**, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data (LC-ESI-QTOF)

m/z	lon
463.3054	[M+H] ⁺
485.2873	[M+Na]+
361.1978	[M - C6H13O + H] ⁺
277.107	[M - 2(C6H13O) + 2H]+
193.0135	[M - 3(C6H13O) + 3H]+

Data sourced from PubChem.[1]

Interpretation:

- The presence of the protonated molecular ion [M+H]⁺ at m/z 463.3054 confirms the molecular weight of the compound.
- The fragmentation pattern shows sequential loss of the hexoxy groups, which is characteristic of this type of ester.



Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Vibration	Functional Group
~ 3100 - 3000	C-H stretch	Aromatic C-H
~ 2960 - 2850	C-H stretch	Aliphatic C-H
~ 1730	C=O stretch	Ester carbonyl
~ 1600, 1480	C=C stretch	Aromatic ring
~ 1250	C-O stretch	Ester C-O

Interpretation:

- The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.
- The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic hexyl chains.
- The absorptions in the 3000-3100 cm⁻¹ and 1480-1600 cm⁻¹ regions are indicative of the aromatic C-H and C=C bonds of the benzene ring, respectively.
- The prominent band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Experimental Protocols Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

A common method for the synthesis of **trihexyl benzene-1,2,4-tricarboxylate** is the esterification of trimellitic anhydride with hexan-1-ol.[3]

Materials:



- Trimellitic anhydride
- Hexan-1-ol
- Tetrabutoxytitanium (catalyst)
- Toluene (solvent)

Procedure:

- A mixture of trimellitic anhydride, a stoichiometric excess of hexan-1-ol, and a catalytic amount of tetrabutoxytitanium in toluene is heated to reflux.
- The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
- The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
- After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography to yield pure trihexyl benzene-1,2,4-tricarboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

- ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[4]
- The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.



- Tetramethylsilane (TMS) is commonly used as an internal standard.
- Standard pulse sequences are used to acquire the 1D spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[5]

Mass Spectrometry:

- Mass spectra can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.[1]
- The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and infused into the ion source.
- The analysis is typically performed in positive ion mode to observe protonated or sodiated molecules.

Infrared Spectroscopy:

- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
- For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of **trihexyl benzene-1,2,4-tricarboxylate**.

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